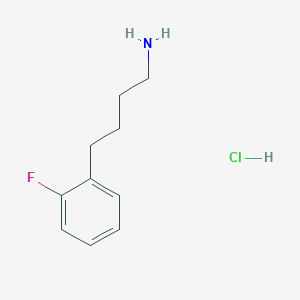

![molecular formula C20H22ClN5O2 B2515769 1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955800-14-3](/img/structure/B2515769.png)

1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a chemical compound with potential biological activities. It belongs to the 1,3,4-oxadiazole scaffold, which has been explored for its diverse biological properties, particularly in cancer treatment .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-1-methylpiperidine with 3-(3-chlorophenethyl)picolinonitrile. The specific steps include adjusting the pH, distilling off THF, and adjusting the solution’s pH with NaOH .

Molecular Structure Analysis

The compound’s structure has been characterized using various techniques, including 1H NMR, 13C NMR, MS, and FT-IR spectra . Single crystals were grown in acetonitrile, and the structure was confirmed by X-ray diffraction. The DFT-optimized structure matched the X-ray diffraction results .

Scientific Research Applications

Synthesis and Biological Activity :

- This compound is related to a class of compounds explored for their anti-inflammatory and cytoprotective activities. For instance, pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and fused pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one ring systems have been synthesized, showing significant anti-inflammatory activity with minimal ulcerogenic effects (El-Tombary, 2013).

- Another study explored arylpiperazinylalkylpyridazinones and their analogues for potent antinociceptive (pain-relieving) activity, involving the inhibition of noradrenaline reuptake (Cesari et al., 2006).

Mechanism of Action and Potential Therapeutic Applications :

- The compound's structural relatives have shown significant potential in the treatment of pain and inflammation. For instance, one study highlighted that certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated comparable activity to indomethacin, a standard anti-inflammatory drug, with reduced ulcerogenic effects, indicating a potentially safer profile for gastrointestinal health (El-Tombary, 2013).

Chemical Derivatives and Structural Analogues :

- Research into structurally related compounds has led to the discovery of various derivatives with promising biological activities. Arylpiperazinylalkylpyridazinones have been studied for their antinociceptive properties, suggesting potential applications in pain management (Cesari et al., 2006).

- Derivatives like 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine have shown potent inhibition of ulcers in rats, further indicating the therapeutic potential of this chemical class (Ikeda et al., 1996).

Pharmacokinetics and Metabolism :

- Although specific details on the pharmacokinetics and metabolism of this particular compound are not provided, studies on similar compounds have focused on understanding their absorption, distribution, metabolism, and excretion to ensure efficacy and safety in potential therapeutic applications. Investigations into the lipophilicity of similar compounds have revealed a correlation between this property and their biological response (El-Tombary, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is SLC15A4 , a protein involved in the transport of certain molecules across the cell membrane . This protein plays a crucial role in the innate immune system’s pathogen-recognition pathways .

Mode of Action

The compound acts as an inhibitor of SLC15A4 . It binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with the binding of another protein, TASL, on the cytoplasmic side . This binding event leads to the degradation of TASL .

Biochemical Pathways

The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it inhibits the nucleic acid-sensing TLR7/8 pathway that activates IRF5 . This interruption prevents downstream proinflammatory responses .

Result of Action

The molecular and cellular effects of the compound’s action include the degradation of the immune adapter TASL . This degradation interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active investigation .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .

properties

IUPAC Name |

1-(3-chlorophenyl)-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN5O2/c1-13-6-8-24(9-7-13)18(27)12-25-20(28)19-17(14(2)23-25)11-22-26(19)16-5-3-4-15(21)10-16/h3-5,10-11,13H,6-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVCHBBPAWHMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

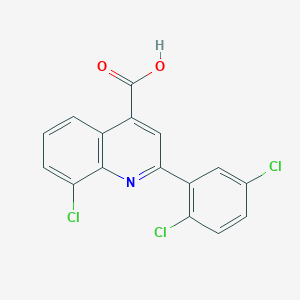

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)

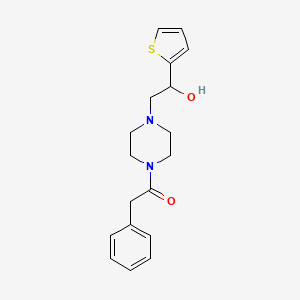

![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)

![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2515701.png)

![3-[(Dimethylamino)carbonothioyl]aminobenzoic acid](/img/structure/B2515703.png)

![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)

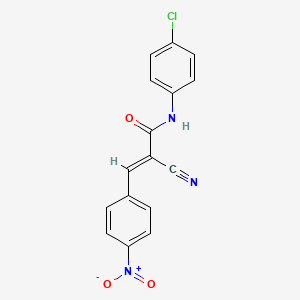

![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)